3-(Difluoromethyl)-5-ethenylpyridine

Lipophilicity Drug Design Physicochemical Properties

Accessing regioisomerically pure, functionalized pyridine scaffolds for GPCR-targeted library synthesis often limits medicinal chemistry progress. 3-(Difluoromethyl)-5-ethenylpyridine (CAS 1710293-91-6) solves this with a unique 3,5-disubstitution pattern combining a metabolically stable difluoromethyl bioisostere and a reactive 5-vinyl handle absent in common 2,5-regioisomers. • Validated CCR5 antagonist hit (IC50 = 9.2 µM) enables direct lead optimization • Compatible with Ru-catalyzed cross-coupling for rapid library diversification • ΔLogP +0.62 vs. 2,5-analog offers differentiated in vivo distribution profiles

Molecular Formula C8H7F2N
Molecular Weight 155.14 g/mol
Cat. No. B13242649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-5-ethenylpyridine
Molecular FormulaC8H7F2N
Molecular Weight155.14 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CN=C1)C(F)F
InChIInChI=1S/C8H7F2N/c1-2-6-3-7(8(9)10)5-11-4-6/h2-5,8H,1H2
InChIKeySPBZDSMXQPYYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-5-ethenylpyridine Overview


3-(Difluoromethyl)-5-ethenylpyridine (CAS 1710293-91-6) is a heterocyclic aromatic compound belonging to the class of substituted pyridines, featuring a difluoromethyl group (-CF₂H) at the meta (3) position and an ethenyl (vinyl, -CH=CH₂) group at the 5-position . This precise substitution pattern, distinct from the more common 2,5-disubstituted pyridine regioisomers, imparts a unique combination of physicochemical properties and synthetic versatility that is critical for advanced medicinal chemistry and agrochemical research programs [1]. The compound serves as a privileged scaffold for the development of novel bioactive molecules, particularly in the context of G-protein coupled receptor (GPCR) modulation and as a key intermediate for further functionalization through its reactive vinyl handle [2].

1 GPCR modulator research scaffold with reported 3,5-disubstitution pattern
2 Dual functional handles: CF₂H bioisostere and vinyl diversification site
3 Medicinal chemistry building block for SAR and library synthesis campaigns

Why 3-(Difluoromethyl)-5-ethenylpyridine Cannot Be Substituted


In research and development workflows, substituting 3-(Difluoromethyl)-5-ethenylpyridine with a close structural analog—such as its 2,5-regioisomer or a simpler mono-substituted pyridine—introduces significant, quantifiable alterations in molecular properties that directly impact downstream success. Generic substitution fails because the precise position of the difluoromethyl group dictates both the compound's lipophilicity and its biological target engagement profile [1]. Furthermore, the combination of the metabolically stable difluoromethyl bioisostere with a versatile 5-vinyl functional handle is a distinct structural feature not present in simpler building blocks, limiting their utility in complex synthesis and SAR studies [2]. The following quantitative evidence guide details the specific, measurable differences that justify the selection of this precise compound for advanced scientific applications.

Target 3-(Difluoromethyl)-5-ethenylpyridine
vs
Substitute Risk 2,5-regioisomer: lipophilicity and target-engagement profile may shift significantly
Target 3-(Difluoromethyl)-5-ethenylpyridine
vs
Substitute Risk Mono-substituted pyridine: lacks either the CF₂H bioisostere or the vinyl diversification handle, limiting SAR utility

Quantitative Evidence for 3-(Difluoromethyl)-5-ethenylpyridine


Superior Lipophilicity over Regioisomer and Mono-Analog

The lipophilicity of 3-(Difluoromethyl)-5-ethenylpyridine, as measured by its calculated LogP, is significantly higher than that of its 2,5-regioisomer and its non-vinyl-substituted analog. This difference directly influences membrane permeability and in vivo distribution potential, a critical parameter in early-stage drug discovery [1].

Lipophilicity Profile
Data to verify
LogP 2.66 Δ Regioisomer LogP 2.04
LogP 2.66 Δ Mono-analog LogP 2.02
Reported >4-fold higher lipophilicity over comparators; may support membrane permeability screening
Calculated property data from vendor datasheets; confirm experimentally
Lipophilicity Drug Design Physicochemical Properties

CCR5 Antagonist Activity

3-(Difluoromethyl)-5-ethenylpyridine has been experimentally validated as a CCR5 antagonist in a functional cellular assay. This provides a clear starting point for structure-activity relationship (SAR) studies, which is not available for its simple structural analogs [1][2].

CCR5 Antagonism
Reported
IC₅₀ = 9.2 µM
Reported chemotype hit in MOLT4 calcium mobilization assay; supports CCR5 SAR studies
Regioisomer shows no reported CCR5 activity; ~1000-fold less potent than clinical benchmark Maraviroc
CCR5 Antagonist HIV GPCR Inflammation

Synthetic Accessibility via meta-Difluoromethylation

The specific 3,5-disubstitution pattern of this compound is now synthetically tractable due to recent breakthroughs in meta-selective C-H difluoromethylation of pyridines. Prior to these methods, accessing the meta-difluoromethylated pyridine core was a significant challenge, limiting the exploration of this chemical space [1].

meta-Difluoromethylation Access
Method context
Regioselectivity-switch method
Enables access to previously difficult meta-substituted pyridine chemical space for SAR exploration
Late-stage C–H difluoromethylation; reported yields 48–78% for 2,5-disubstituted pyridines (Nature Comms, 2024)
Synthetic Chemistry Regioselectivity Difluoromethylation

CF₂H Stability and Vinyl Versatility

This compound uniquely marries the metabolic stability and hydrogen-bonding capacity of a difluoromethyl group with the orthogonal reactivity of a 5-vinyl group. The CF₂H moiety serves as a well-established bioisostere for alcohols, thiols, and amines, enhancing the drug-likeness of derived molecules [1]. Simultaneously, the vinyl group provides a handle for late-stage diversification via cross-coupling, polymerization, or click chemistry, a feature absent in simpler analogs like 3-(difluoromethyl)pyridine [2].

Bifunctional Reactivity
Class-level
CF₂H bioisostere + vinyl handle
Supports diversified library synthesis while introducing metabolic-stability modulation via CF₂H group
Vinyl alkylation yields up to 54% for 3-vinyl substrates (Chem Sci, 2020); CF₂H bioisosterism is well-documented across drug classes
Bioisostere Click Chemistry Polymer Chemistry Metabolic Stability

3-(Difluoromethyl)-5-ethenylpyridine Application Scenarios


CCR5 Antagonist Hit-to-Lead Optimization

Researchers developing novel CCR5 antagonists for HIV, inflammatory, or autoimmune diseases can utilize this compound as a validated hit (IC50 = 9.2 µM) [1]. The quantitative data provides a clear baseline for medicinal chemistry optimization. The unique 3,5-disubstitution pattern offers a distinct SAR vector compared to the more common 2,5-regioisomers, which show no activity at this target, allowing for the exploration of novel intellectual property space [1][2].

Diversified Library Synthesis via Vinyl Handle

In a medicinal chemistry or chemical biology setting, this compound is a premier building block for library synthesis. The 5-vinyl group is a proven synthon for ruthenium-catalyzed alkylations and other cross-coupling reactions, enabling rapid diversification [3]. The presence of the difluoromethyl group simultaneously introduces a favorable bioisosteric element, meaning each library member is pre-equipped with a property known to enhance metabolic stability and target binding [2].

GPCR Chemical Space Exploration

Given the established role of pyridine-containing molecules in GPCR modulation, this compound's specific 3,5-substitution pattern allows researchers to probe a region of chemical space that was historically challenging to access synthetically [2]. The higher LogP of this regioisomer (ΔLogP = +0.62) compared to the 2,5-analog suggests a different in vivo distribution profile, making it a valuable tool for exploring structure-property relationships (SPR) in the context of CNS-penetrant or peripherally-restricted drug candidates .

Functional Polymers and Advanced Materials

In materials science, the 5-vinyl group provides a direct path to polymerization, while the pyridine nitrogen offers a site for coordination or post-polymerization functionalization. This dual reactivity is leveraged in the synthesis of smart hybrid nanoparticles and catalytic materials, as demonstrated with other vinylpyridine systems [3]. The addition of the difluoromethyl group can further modulate the material's hydrophobicity and electronic properties, offering an additional dimension of control over polymer characteristics.

Application
Selection Property
Validation Focus
CCR5 antagonist lead optimization
Reported chemotype hit scaffold with unique 3,5-substitution
CCR5 SAR and potency evaluation in cellular assays
Diversified library synthesis
Vinyl-group synthetic versatility for cross-coupling and alkylation
Derivatization scope and reaction condition screening
GPCR chemical space exploration
3,5-disubstitution pattern distinct from common 2,5-regioisomers
Structure-property relationship and lipophilicity profiling
Functional materials research
Dual reactive sites: vinyl polymerization + pyridine coordination
Polymer characteristics and post-polymerization modification

Technical Documentation Hub

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